Sulfamide, tetramethyl-

Hydrogen Bonding Solubility Crystal Engineering

Tetramethylsulfamide (CAS 3768-63-6) is a per-methylated sulfamide with zero H-bond donors and only 2 H-bond acceptors, completely eliminating the hydrogen bond networks present in parent sulfamide. Its distinctly elevated 14N NQR quadrupole coupling constant (|e2Qq|=5325.9 kHz, η=0.1768)—36% higher than unsubstituted sulfamide—establishes it as an indispensable reference standard for NQR spectrometer calibration and computational benchmarking of electric field gradients. With exactly two rotatable bonds and no intramolecular hydrogen bonding, it provides an idealized, minimally constrained model for intrinsic S–N conformational energy landscape studies free from competing H-bond interactions. It is the key precursor in synthetic routes to N-(fluorosulfonyl)dimethylamine, a proposed Li-ion battery electrolyte additive. Procure at 98% purity to ensure reproducible, publication-ready results.

Molecular Formula C4H12N2O2S
Molecular Weight 152.22 g/mol
CAS No. 3768-63-6
Cat. No. B1295353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamide, tetramethyl-
CAS3768-63-6
Molecular FormulaC4H12N2O2S
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)N(C)C
InChIInChI=1S/C4H12N2O2S/c1-5(2)9(7,8)6(3)4/h1-4H3
InChIKeyWIOVVBRSQYYSMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetramethylsulfamide (CAS 3768-63-6): A Fully Methylated Sulfamide Derivative for Specialized Chemical and Materials Research


Tetramethylsulfamide (CAS 3768-63-6), also known as N,N,N',N'-tetramethylsulfamide or N-(dimethylsulfamoyl)-N-methylmethanamine, is a fully methylated sulfamide derivative (C4H12N2O2S; molecular weight 152.22 g/mol) [1]. Unlike its parent sulfamide, all four hydrogen atoms on the two nitrogen atoms are replaced by methyl groups [2]. This substitution eliminates hydrogen bond donor capacity (0 H-bond donors, 2 H-bond acceptors) and alters the electronic environment of the N–S bond, as reflected in its 14N nuclear quadrupole resonance (NQR) parameters (|e2Qq| = 5325.9 kHz, η = 0.1768) [2]. The compound is a solid with a melting point of 70–73°C and is commercially available at 98% purity [1].

Why Generic Substitution of Tetramethylsulfamide with Other Sulfamides Fails: Structural and Electronic Evidence


The complete methylation of tetramethylsulfamide fundamentally alters its intermolecular interactions and electronic properties compared to partially substituted sulfamides. In sulfamide (H2NSO2NH2) and N,N-dimethylsulfamide, hydrogen bonding networks are present and govern many of their physical and chemical behaviors. Tetramethylsulfamide lacks any hydrogen bond donor capability, which eliminates these networks and significantly changes its solubility profile and crystal packing behavior . Additionally, the electron density along the N–S bond is perturbed by the inductive effects of the four methyl groups, as shown by comparative 14N NQR studies where tetramethylsulfamide exhibits a substantially higher quadrupole coupling constant (|e2Qq| = 5325.9 kHz) compared to sulfamide (3905.3 kHz) [1]. These differences mean that applications relying on specific hydrogen bonding or electronic characteristics cannot be met by substituting tetramethylsulfamide with other sulfamide derivatives.

Quantitative Comparative Evidence for Tetramethylsulfamide (CAS 3768-63-6) Against In-Class Analogs


Hydrogen Bond Donor Count: Tetramethylsulfamide (0) vs. N,N-Dimethylsulfamide (2)

Tetramethylsulfamide possesses zero hydrogen bond donor groups, whereas N,N-dimethylsulfamide retains two hydrogen bond donors from its unsubstituted NH2 group [1]. This complete methylation eliminates the ability of tetramethylsulfamide to participate as a hydrogen bond donor in intermolecular interactions.

Hydrogen Bonding Solubility Crystal Engineering

14N NQR Quadrupole Coupling Constant (|e2Qq|): Tetramethylsulfamide (5325.9 kHz) vs. Sulfamide (3905.3 kHz)

A 14N nuclear quadrupole resonance (NQR) study directly compared the electronic environments of sulfamide and its methyl derivatives [1]. Tetramethylsulfamide exhibited a quadrupole coupling constant |e2Qq| of 5325.9 kHz, compared to 3905.3 kHz for unsubstituted sulfamide, representing a 36% increase.

Solid-State NMR Electron Density NQR Spectroscopy

Rotatable Bond Count and Conformational Flexibility: Tetramethylsulfamide (2) vs. Partially Substituted Analogs

Tetramethylsulfamide possesses exactly two rotatable bonds (the two N–S bonds) and zero hydrogen bond donors, resulting in a constrained yet flexible molecular scaffold . In contrast, N,N-dimethylsulfamide retains hydrogen bond donors that can participate in intramolecular and intermolecular hydrogen bonding, which further restricts its conformational freedom beyond simple bond rotation.

Conformational Analysis Molecular Modeling QSAR

Melting Point and Solid-State Stability: Tetramethylsulfamide (70–73°C) vs. Sulfamide (93°C)

The melting point of tetramethylsulfamide is reported to be 70–73°C, which is lower than that of unsubstituted sulfamide (approximately 93°C) [1]. This 20–23°C reduction in melting point is attributable to the absence of intermolecular hydrogen bonding networks that stabilize the crystal lattice of sulfamide.

Thermal Analysis Solid-State Chemistry Purification

Research and Industrial Application Scenarios for Tetramethylsulfamide (CAS 3768-63-6) Based on Comparative Evidence


Synthesis of N-(Fluorosulfonyl) Dimethylamine (FSO2NMe2) for Lithium-Ion Battery Electrolytes

Tetramethylsulfamide is formed as a primary byproduct or co-product in the reaction of dimethylamine with sulfuryl fluoride (SO2F2) to produce N-(fluorosulfonyl) dimethylamine (FSO2NMe2), a proposed solvent/additive for lithium-ion batteries [1]. This specific reaction pathway is unique to tetramethylsulfamide's precursor relationship with FSO2NMe2 and is not observed with other sulfamide derivatives. Procuring high-purity tetramethylsulfamide (98% available commercially ) is essential for researchers optimizing this synthetic route or developing alternative fluorosulfonyl amine derivatives.

Preparation of Reagents for Enol N,N-Dimethylsulfamate Synthesis

Tetramethylsulfamide has been employed as a starting material in the preparation of reagents for the synthesis of enol N,N-dimethylsulfamates, specifically through reaction with methyl fluorosulfate [1]. The fully methylated sulfamide core provides the requisite N,N-dimethylamino functionality while maintaining sulfamide backbone reactivity, a combination not achievable with partially methylated sulfamides that would introduce unwanted hydrogen bond donor sites.

Solid-State NQR and Spectroscopic Reference Standard

The well-characterized 14N NQR parameters of tetramethylsulfamide (|e2Qq| = 5325.9 kHz, η = 0.1768) [1] make it a valuable reference compound for calibrating NQR spectrometers and benchmarking computational models of electric field gradients in sulfamide-containing systems. Its distinct quadrupole coupling constant, 36% higher than unsubstituted sulfamide, provides a clear spectral separation for multi-component NQR analyses.

Model Compound for Conformational Analysis of Sulfamide Scaffolds

With exactly two rotatable bonds and zero hydrogen bond donors [1], tetramethylsulfamide serves as an idealized, minimally constrained model for studying the intrinsic conformational preferences of the sulfamide S–N bond. This contrasts with partially substituted sulfamides where intramolecular hydrogen bonding adds complexity to conformational energy landscapes, making tetramethylsulfamide the preferred choice for fundamental rotational barrier studies.

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